Comparative nAChR Binding Affinity: Azetidine vs. Piperidine vs. Pyrrolidine Analogs
In a head-to-head series of 3-pyridylamine ligands for central nicotinic acetylcholine receptors (nAChRs), azetidinyl and pyrrolidinyl compounds consistently demonstrated higher binding affinity compared to their piperidine counterparts [1]. This systematic SAR study highlights that the ring size of the saturated nitrogen heterocycle directly impacts receptor interaction, making the azetidine scaffold a preferred choice for developing potent nAChR ligands [1].
| Evidence Dimension | nAChR Binding Affinity |
|---|---|
| Target Compound Data | Active azetidinyl compounds in the series exhibit Ki values ranging from 8.9 to 90 nM [1] |
| Comparator Or Baseline | Piperidine analogs in the same series |
| Quantified Difference | Azetidinyl compounds generally bind with enhanced affinity relative to the piperidines [1] |
| Conditions | In vitro radioligand binding assay using rat brain membranes [1] |
Why This Matters
This class-level affinity difference confirms the azetidine scaffold's superior utility for CNS programs targeting nAChRs, guiding medicinal chemists toward more potent starting points.
- [1] Balboni G, Marastoni M, Merighi S, Borea PA, Tomatis R. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. 2000. DOI: 10.1016/S0960-894X(00)00491-1. View Source
